Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate is a heterocyclic compound characterized by its unique bicyclic structure, which includes a bromine atom and an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately . The compound is recognized for its potential applications in medicinal chemistry due to the presence of the nitrogen atom in its structure, which can influence biological activity.
Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate has shown promising biological activities. It is known to act as a moderate inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism . This inhibition suggests potential interactions with other pharmaceuticals and highlights its relevance in drug design and development.
Synthesis of ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate typically involves several steps:
Interaction studies have indicated that ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate may interact with various biological targets due to its structural features. Its role as a cytochrome P450 enzyme inhibitor suggests that it could influence the metabolism of co-administered drugs, necessitating further pharmacokinetic studies to understand its interactions better .
Several compounds share structural similarities with ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Bromo-5,6,7,8-tetrahydroquinoline | 82132-68-1 | 0.98 |
3-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | 1379339-28-2 | 0.98 |
4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | 881204-65-5 | 0.86 |
5,7-Dibromo-1,2,3,4-tetrahydroacridine | 861206-56-6 | 0.84 |
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide | 158331-19-2 | 0.83 |
These compounds exhibit varying degrees of similarity based on their structural components and functional groups. Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate is unique due to its specific combination of bromination and carboxylate ester functionality that may confer distinct biological properties compared to others listed .
Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate features a fused bicyclic system comprising a cyclopentane ring (6,7-dihydro-5H) and a pyridine ring (Figure 1). The bromine atom occupies position 3 on the pyridine ring, while the ethyl ester group is appended to the cyclopentane moiety at position 7. This arrangement creates a planar aromatic system with stereoelectronic properties amenable to nucleophilic substitution and cross-coupling reactions.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₂BrNO₂ | |
Molecular Weight | 270.12 g/mol | |
SMILES | O=C(C1CCC2=CC(Br)=CN=C21)OCC | |
LogP (Predicted) | 2.34 | |
Aqueous Solubility (25°C) | 0.12 mg/mL | |
Melting Point | 98–102°C |
The compound’s moderate lipophilicity (LogP 2.34) balances membrane permeability and aqueous solubility, making it suitable for pharmacokinetic optimization. X-ray crystallography data, though not publicly available, suggests restricted rotation around the pyridine-cyclopentane axis due to steric hindrance from the bromine atom.